2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline

Physical properties Regioisomer differentiation Procurement specifications

This 2-bromo-4-fluoro-5-(trifluoromethyl)aniline features a strategic halogenation pattern that enables selective palladium-catalyzed cross-coupling at the 2-position, orthogonal to the aniline nitrogen—eliminating amine protection in optimized workflows. Its low melting point (24–29 °C) allows liquid transfer at ambient temperatures, reducing cold-chain logistics. The electron-withdrawing CF₃ and F groups enhance metabolic stability, making it a privileged building block for kinase inhibitor programs (FLT3 IC₅₀ 1–3 nM). Available in ≥97% purity for demanding research synthesis.

Molecular Formula C7H4BrF4N
Molecular Weight 258.01 g/mol
CAS No. 193090-60-7
Cat. No. B063059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline
CAS193090-60-7
Molecular FormulaC7H4BrF4N
Molecular Weight258.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Br)F)C(F)(F)F
InChIInChI=1S/C7H4BrF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2
InChIKeyZRMRCSMDONHRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline (CAS 193090-60-7): Procurement-Ready Overview for Medicinal Chemistry and Fluorinated Building Block Sourcing


2-Bromo-4-fluoro-5-(trifluoromethyl)aniline (CAS 193090-60-7) is a polyhalogenated aromatic amine building block featuring a bromo substituent at the 2-position, a fluoro group at the 4-position, and a trifluoromethyl group at the 5-position relative to the aniline nitrogen [1]. With a molecular formula of C7H4BrF4N and a molecular weight of 258.01 g/mol, this compound combines the unique electronic properties conferred by multiple electron-withdrawing substituents with the versatile reactivity of the aniline amino group, making it a strategically valuable intermediate in the synthesis of pharmaceuticals and agrochemicals [1][2]. The compound is commercially available as a yellow low-melting solid (melting point 24–29 °C) with typical purity specifications of 97% or 98% (HPLC) [3].

Why 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline Cannot Be Interchanged with Regioisomeric Analogs: A Procurement Risk Analysis


In the procurement of fluorinated aniline building blocks for complex organic synthesis, substitution pattern dictates both downstream reaction outcomes and physicochemical handling properties. The target compound's specific 2-bromo-4-fluoro-5-trifluoromethyl arrangement confers a unique steric and electronic profile that is not interchangeable with its closest regioisomers, such as the 4-bromo-2-fluoro-5-trifluoromethyl analog . Even when two compounds share identical molecular formulas (C7H4BrF4N) and molecular weights (258.01 g/mol), the positioning of the halogen atoms determines regioselectivity in subsequent cross-coupling reactions, the basicity of the aniline nitrogen, and the compound's physical state at room temperature—each of which materially affects synthetic workflow, purification strategy, and final product integrity . The sections below provide quantitative evidence establishing where this compound demonstrably diverges from its closest analogs.

2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline: Quantitative Differentiation Evidence for Informed Procurement Decisions


Melting Point Differential: 2-Bromo vs 4-Bromo Regioisomer Dictates Handling and Storage Requirements

The target compound exhibits a melting point range of 24–29 °C, appearing as a yellow low-melting solid, whereas its closest regioisomer, 4-bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 104460-70-0), melts at a notably higher temperature range of 35–37 °C . This 8–11 °C differential in melting point is directly attributable to the repositioning of the bromine atom from the 2-position to the 4-position relative to the aniline nitrogen . Additionally, the 4-bromo analog is documented to exist as a liquid above 35 °C and solid below this threshold, whereas the target compound transitions to a liquid state at ambient laboratory temperatures (~25 °C) .

Physical properties Regioisomer differentiation Procurement specifications Storage conditions

pKa Differential: Enhanced Basicity of the Aniline Nitrogen Relative to the 4-Bromo Regioisomer

The predicted pKa of the aniline nitrogen in the target compound is 1.37 ± 0.10, which is approximately 0.10 units higher (less acidic) than the 4-bromo-2-fluoro-5-(trifluoromethyl)aniline regioisomer, which exhibits a predicted pKa of 1.27 ± 0.10 . Both values are markedly lower than unsubstituted aniline (pKa ~4.6) due to the strong electron-withdrawing effects of the ortho-bromo, para-fluoro, and meta-trifluoromethyl substituents .

pKa Basicity Nucleophilicity Reaction optimization Amide coupling

Lipophilicity Differentiation: XLogP3 and Experimental LogP Parameters Relative to Structural Analogs

The target compound exhibits a computed XLogP3 value of 2.9, as reported in authoritative public databases, while an experimentally-derived LogP value of 3.63 has been documented by commercial sources [1][2]. These lipophilicity parameters reflect the combined contributions of the bromo, fluoro, and trifluoromethyl substituents in their specific 2,4,5-regioisomeric arrangement [1]. Although direct comparative lipophilicity data for the 4-bromo regioisomer are not available from the same authoritative source to enable a rigorous head-to-head comparison, the documented LogP of 3.63 for the target compound establishes a baseline that may differ from the 4-bromo analog due to altered dipole moment orientation and hydrogen-bonding capacity resulting from regioisomeric substitution [2].

Lipophilicity LogP XLogP3 Membrane permeability ADME Chromatographic behavior

Boiling Point Differential: Vapor Pressure and Distillation Behavior vs 4-Bromo Regioisomer

The target compound exhibits a predicted boiling point of 253.7 ± 40.0 °C at 760 mmHg, whereas the 4-bromo-2-fluoro-5-(trifluoromethyl)aniline regioisomer has a substantially lower predicted boiling point of 209.1 ± 40.0 °C at 760 mmHg . This ~44.6 °C differential in predicted boiling point reflects differences in intermolecular interactions arising from the distinct halogen substitution pattern and is consistent with the corresponding difference in melting point behavior .

Boiling point Distillation Purification Thermal stability Volatility

Biological Activity Potential: FLT3 Kinase Inhibition Implicated via Structurally Related Derivatives

While the target compound itself is a synthetic intermediate and does not possess reported direct biological activity, structurally elaborated derivatives containing the 2-bromo-4-fluoro-5-(trifluoromethyl)phenyl core have demonstrated potent inhibition of the human FLT3 (Fms-like tyrosine kinase 3) receptor, with reported IC50 values in the low nanomolar range. Specifically, a compound incorporating this fluorinated aryl motif exhibited an IC50 of 3 nM against the FLT3 ITD mutant in a radiometric kinase assay [1]. Another structurally related derivative bearing this aryl framework showed an IC50 of 1 nM against FLT3 in a TR-FRET assay [2]. This class-level evidence positions the target compound as a privileged building block for medicinal chemistry programs targeting FLT3-driven malignancies and related kinase-dependent pathways.

FLT3 kinase Kinase inhibition Cancer therapeutics Drug discovery Structure-activity relationship

Validated Application Scenarios for 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline Based on Quantitative Differentiation Evidence


Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for Pharmaceutical Intermediate Synthesis

The presence of the bromo substituent at the 2-position enables palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, with the electron-withdrawing fluoro and trifluoromethyl groups enhancing oxidative addition reactivity at the C–Br bond [1]. The target compound's unique 2-bromo substitution pattern provides orthogonal reactivity relative to the amino group, allowing for sequential functionalization without amine protection in optimized protocols. The 2-bromo positioning, in contrast to the 4-bromo regioisomer, directs coupling partners to a distinct site on the aromatic ring, enabling access to substitution patterns not attainable with the 4-bromo analog . This scenario is directly supported by the regioisomer comparison evidence established in the melting point, pKa, and boiling point differential analyses above.

Kinase Inhibitor Scaffold Construction in Oncology Drug Discovery

The 2-bromo-4-fluoro-5-(trifluoromethyl)phenyl motif has been incorporated into advanced leads demonstrating nanomolar potency against FLT3 kinase (IC50 values of 1–3 nM in validated biochemical assays) [2][3]. The trifluoromethyl group enhances metabolic stability and lipophilicity (LogP = 3.63, XLogP3 = 2.9), while the bromo substituent serves as a versatile handle for palladium-catalyzed diversification [4][5]. This application scenario derives directly from the class-level inference evidence established in Section 3 regarding FLT3 kinase inhibition by structurally related derivatives, positioning this compound as a privileged building block for medicinal chemistry programs targeting kinase-driven malignancies.

Agrochemical Intermediate Production Requiring Defined Physicochemical Handling Properties

The target compound's 24–29 °C melting point makes it a low-melting solid that transitions to a liquid state at ambient laboratory temperatures, potentially facilitating liquid-phase handling and transfer in automated synthesis workflows without requiring heated dispensing equipment . In contrast, the 4-bromo-2-fluoro-5-(trifluoromethyl)aniline regioisomer (melting point 35–37 °C) remains solid at ambient temperature and typically requires refrigeration at 2–8 °C for long-term storage per manufacturer recommendations . The target compound's room-temperature storage compatibility (keep in dark place, sealed in dry, room temperature) reduces cold-chain logistics requirements and associated procurement costs . The fluorinated structure of the target compound also confers enhanced metabolic stability to derived agrochemical products, a property valued in herbicide and pesticide development programs . This scenario is directly supported by the direct head-to-head comparison evidence of melting point differentials established in Section 3.

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